1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

Catalog No.
S1893003
CAS No.
3345-29-7
M.F
C16H8F8
M. Wt
352.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

CAS Number

3345-29-7

Product Name

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

IUPAC Name

2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene

Molecular Formula

C16H8F8

Molecular Weight

352.22 g/mol

InChI

InChI=1S/C16H8F8/c17-13(18)9-1-2-10(4-3-9)14(19,20)16(23,24)12-7-5-11(6-8-12)15(13,21)22/h1-8H

InChI Key

KCKIWSAAWFKXMA-UHFFFAOYSA-N

SMILES

C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a synthetic chemical compound characterized by its unique structure that incorporates eight fluorine atoms attached to a paracyclophane framework. This compound is notable for its high degree of fluorination, which significantly alters its chemical properties compared to non-fluorinated analogs. The presence of fluorine enhances its thermal stability, hydrophobicity, and chemical inertness, making it an interesting subject for various applications in materials science and organic chemistry .

Potential Applications in Material Science

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (also known as α-Perfluorodi-p-xylene or Parylene AF4 dimer) possesses unique properties that make it interesting for material science research. Due to the presence of bulky fluorine atoms and rigid aromatic core, it exhibits high thermal and chemical stability []. Research suggests potential applications in:

  • Development of high-performance polymers: The rigid structure and fluorinated nature can contribute to polymers with improved thermal stability, chemical resistance, and low dielectric constants [, ].

Exploration in Supramolecular Chemistry

The cavity within the cyclophane structure can potentially act as a host for guest molecules, making 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane a candidate for supramolecular chemistry studies. Research explores its potential use in:

  • Design of molecular recognition systems: The size and shape of the cavity can be tailored to selectively bind specific guest molecules, leading to applications in sensors or drug delivery.

Ongoing Research and Potential Developments

,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a relatively new research area, and its potential applications are still under exploration. Current research focuses on:

  • Synthesis and characterization of derivatives: Introducing functional groups onto the cyclophane structure can offer new functionalities and expand its applicability in various fields [].
  • Computational modeling: Theoretical studies can help predict the properties of the material and guide the design of new derivatives with desired characteristics [].

The chemical reactivity of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is primarily influenced by the electron-withdrawing nature of the fluorine atoms. It can undergo electrophilic substitution reactions, such as nitration and halogenation. For instance, nitration has been shown to yield a series of monosubstituted derivatives, which can be further functionalized . Additionally, nucleophilic substitution reactions can occur at the aryl positions under specific conditions, allowing for the introduction of various substituents .

The synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane can be achieved through several methods:

  • Non-high-dilution conditions: This method allows for the efficient formation of the compound without the need for excessive dilution typically required in cyclophane chemistry .
  • Palladium-catalyzed reactions: These reactions can facilitate the coupling of various precursors to form octafluorinated derivatives .
  • Electrophilic substitution: This approach involves introducing substituents onto the aromatic framework through electrophilic attack on the electron-rich sites of the paracyclophane structure .

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane finds applications in several fields:

  • Materials Science: Its unique properties make it suitable for creating advanced materials with specific thermal and chemical resistance.
  • Organic Synthesis: The compound serves as a versatile building block in organic synthesis and cross-coupling reactions.
  • Fluorinated Polymers: It can be used in the development of fluorinated polymers that exhibit enhanced performance characteristics in various applications.

Several compounds share structural similarities with 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane. These include:

  • Hexafluoropropylene: A simpler fluorinated compound that lacks the complex cyclophane structure.
  • Perfluorinated compounds: Such as perfluorocyclohexane which exhibit different physical properties due to their saturated nature.
  • Fluorinated biphenyls: These compounds have similar electronic properties but differ in their structural arrangements.

Comparison Table

CompoundStructure TypeUnique Features
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophaneCyclophaneHigh degree of fluorination; unique cyclophane framework
HexafluoropropyleneLinearSimpler structure; used in various industrial applications
PerfluorocyclohexaneSaturated cyclicDifferent reactivity due to saturation
Fluorinated biphenylsAromaticSimilar electronic properties; different structural arrangement

The uniqueness of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane lies in its complex cyclophane structure combined with a high level of fluorination that imparts distinct chemical and physical properties not found in simpler or less fluorinated analogs.

XLogP3

5.2

Other CAS

3345-29-7

Wikipedia

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

Dates

Modify: 2023-08-16

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